Adaptaquin is derived from the class of oxyquinolines and is primarily recognized for its selective inhibition of HIF-PHD2. It has been shown to penetrate the blood-brain barrier effectively, making it a candidate for therapeutic applications in central nervous system disorders. The chemical structure of adaptaquin is represented by the CAS number 385786-48-1, indicating its unique identification in chemical databases.
The synthesis of adaptaquin involves several key steps that utilize standard organic chemistry techniques. The process typically begins with the formation of the hydroxyquinoline core structure through cyclization reactions involving appropriate precursors.
The specific synthesis methods can vary based on modifications aimed at enhancing potency or selectivity against different isoforms of HIF-PHDs .
Adaptaquin's molecular structure features a hydroxyquinoline backbone, which is critical for its biological activity.
The three-dimensional conformation of adaptaquin allows it to fit into the active site of HIF-PHDs, facilitating competitive inhibition . Structural optimization studies have indicated that modifications to the side chains can significantly influence its binding affinity and selectivity .
Adaptaquin participates in several chemical reactions primarily related to its interaction with HIF-PHDs.
These reactions are crucial for understanding how adaptaquin exerts its neuroprotective effects.
The mechanism by which adaptaquin exerts its effects involves several biochemical pathways:
Experimental data indicate that adaptaquin can significantly reduce markers of cell death and improve cell viability under stress conditions .
Adaptaquin exhibits several notable physical and chemical properties:
These properties are critical for determining the compound's suitability for various experimental and therapeutic contexts .
Adaptaquin has potential applications across various scientific fields:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3